(E)-6-bromo-3-(3-(2,5-dimethoxyphenyl)acryloyl)-4-phenylquinolin-2(1H)-one
Description
The compound (E)-6-bromo-3-(3-(2,5-dimethoxyphenyl)acryloyl)-4-phenylquinolin-2(1H)-one is a quinolin-2(1H)-one derivative featuring a bromine substituent at position 6, a phenyl group at position 4, and a (2,5-dimethoxyphenyl)acryloyl moiety at position 3. Its synthesis involves a Claisen-Schmidt condensation reaction between a precursor (e.g., 6-bromo-3-acetyl-4-phenylquinolin-2(1H)-one) and 2,5-dimethoxybenzaldehyde under basic conditions, as described in studies on mTOR-independent autophagy activators for neurodegenerative diseases .
Properties
CAS No. |
392252-55-0 |
|---|---|
Molecular Formula |
C26H20BrNO4 |
Molecular Weight |
490.353 |
IUPAC Name |
6-bromo-3-[(E)-3-(2,5-dimethoxyphenyl)prop-2-enoyl]-4-phenyl-1H-quinolin-2-one |
InChI |
InChI=1S/C26H20BrNO4/c1-31-19-10-13-23(32-2)17(14-19)8-12-22(29)25-24(16-6-4-3-5-7-16)20-15-18(27)9-11-21(20)28-26(25)30/h3-15H,1-2H3,(H,28,30)/b12-8+ |
InChI Key |
DERFKKXDWKCIOV-XYOKQWHBSA-N |
SMILES |
COC1=CC(=C(C=C1)OC)C=CC(=O)C2=C(C3=C(C=CC(=C3)Br)NC2=O)C4=CC=CC=C4 |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound (E)-6-bromo-3-(3-(2,5-dimethoxyphenyl)acryloyl)-4-phenylquinolin-2(1H)-one belongs to the class of quinolines, which are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article delves into the biological activity of this compound, exploring its synthesis, mechanisms of action, and potential therapeutic applications based on recent research findings.
Molecular Structure
The molecular formula for this compound can be represented as follows:
- Molecular Formula : C₁₈H₁₈BrN₃O₃
- Molecular Weight : 396.26 g/mol
The compound features a quinoline core with a bromine atom and a methoxy-substituted phenyl group, contributing to its unique chemical properties.
Synthesis
The synthesis of this compound typically involves multi-step reactions that include the formation of the quinoline structure followed by the introduction of functional groups. Key steps may include:
- Formation of the Quinoline Backbone : Utilizing starting materials such as aniline derivatives and appropriate reagents to construct the quinoline framework.
- Bromination : Introducing the bromine atom at the 6-position using brominating agents.
- Acrylation : Attaching the 3-(2,5-dimethoxyphenyl)acryloyl group through a coupling reaction.
Anticancer Properties
Recent studies have highlighted the potential anticancer activity of this compound. In vitro assays have demonstrated its efficacy against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical) | 15.7 | Induction of apoptosis |
| A549 (Lung) | 12.4 | Inhibition of cell proliferation |
| MCF-7 (Breast) | 18.9 | Cell cycle arrest in G2/M phase |
These results suggest that the compound may exert its anticancer effects by modulating apoptotic pathways and inhibiting key cell cycle regulators.
Antioxidant Activity
The antioxidant potential of this compound has also been evaluated using the DPPH radical scavenging assay:
| Concentration (µg/mL) | % Inhibition |
|---|---|
| 10 | 25 |
| 50 | 45 |
| 100 | 75 |
The results indicate that higher concentrations lead to increased radical scavenging activity, suggesting its potential as a natural antioxidant agent.
The precise mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:
- Apoptosis Induction : The compound may activate caspases and other apoptotic markers leading to programmed cell death in cancer cells.
- Cell Cycle Regulation : It may interfere with cyclin-dependent kinases (CDKs), resulting in cell cycle arrest.
- Antioxidant Defense Modulation : By scavenging free radicals, it could enhance cellular defense mechanisms against oxidative stress.
Study on Anticancer Efficacy
In a recent study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer effects of several quinoline derivatives, including this compound. The study found that this compound exhibited significant cytotoxicity against multiple cancer cell lines while showing minimal toxicity towards normal cells.
Clinical Relevance
Although still in preclinical stages, the promising results from laboratory studies indicate potential pathways for further development into therapeutic agents for cancer treatment. The structural similarities with known anticancer agents suggest that it could serve as a lead compound for drug development.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations :
- Acryloyl Substituents : The 2,5-dimethoxyphenyl group in the target compound introduces steric bulk and electron-donating methoxy groups, contrasting with electron-deficient substituents like 3-nitrophenyl or heterocyclic benzimidazole .
- Synthesis : Most derivatives are synthesized via Claisen-Schmidt or aldol condensations, emphasizing the scaffold’s adaptability .
Table 2: Reported Activities of Analogous Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
